2-(Methylamino)cyclopentane-1-carboximidamide
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Overview
Description
2-(Methylamino)cyclopentane-1-carboximidamide is a chemical compound with the molecular formula C7H15N3 and a molecular weight of 141.21 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclopentane ring substituted with a methylamino group and a carboximidamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)cyclopentane-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2-(Methylamino)cyclopentane-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylamino)cyclopentane-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Amino)cyclopentane-1-carboximidamide: Similar structure but lacks the methyl group.
2-(Methylamino)cyclohexane-1-carboximidamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
2-(Methylamino)cyclopentane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
Uniqueness
2-(Methylamino)cyclopentane-1-carboximidamide is unique due to its specific combination of functional groups and ring structure.
Properties
Molecular Formula |
C7H15N3 |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-(methylamino)cyclopentane-1-carboximidamide |
InChI |
InChI=1S/C7H15N3/c1-10-6-4-2-3-5(6)7(8)9/h5-6,10H,2-4H2,1H3,(H3,8,9) |
InChI Key |
RGYYBPIPYCPTBW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC1C(=N)N |
Origin of Product |
United States |
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